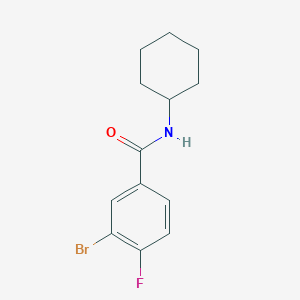

N-Cyclohexyl 3-bromo-4-fluorobenzamide

Description

N-Cyclohexyl 3-bromo-4-fluorobenzamide (CAS: 1065074-00-1; molecular formula: C₁₃H₁₄BrFNO; molecular weight: 314.17 g/mol) is a halogenated benzamide derivative featuring a cyclohexylamine moiety attached to a benzamide core substituted with bromine and fluorine at the 3- and 4-positions, respectively . This compound is primarily utilized in synthetic organic chemistry as an intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and in pharmaceutical research for structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

3-bromo-N-cyclohexyl-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrFNO/c14-11-8-9(6-7-12(11)15)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIVSOVGVFUMDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674540 | |

| Record name | 3-Bromo-N-cyclohexyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-00-1 | |

| Record name | 3-Bromo-N-cyclohexyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl 3-bromo-4-fluorobenzamide typically involves the reaction of 3-bromo-4-fluorobenzoic acid with cyclohexylamine . The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-Cyclohexyl 3-bromo-4-fluorobenzamide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl 3-bromo-4-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Oxidation Reactions: The benzamide structure can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while reduction reactions can produce amines or alcohols .

Scientific Research Applications

Chemistry

N-Cyclohexyl 3-bromo-4-fluorobenzamide serves as an intermediate in the synthesis of more complex organic molecules. Its halogenated structure allows for diverse chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.

- Reduction Reactions : It can be reduced to form corresponding amines or alcohols.

- Oxidation Reactions : The benzamide structure can be oxidized to yield carboxylic acids or other derivatives.

Biology

Research indicates that this compound exhibits notable biological activities , particularly in antimicrobial and anticancer contexts:

- Antimicrobial Activity : Initial studies suggest that N-Cyclohexyl 3-bromo-4-fluorobenzamide may inhibit bacterial growth, attributed to its halogen substituents enhancing potency against various pathogens.

- Anticancer Activity : Preliminary findings show that this compound can inhibit cell proliferation in cancer cell lines by interfering with key signaling pathways. Its mechanisms may involve enzyme inhibition and receptor modulation.

Anticancer Efficacy

A study investigated the effects of N-Cyclohexyl 3-bromo-4-fluorobenzamide on human cancer cell lines, revealing a dose-dependent inhibition of cell growth. This suggests its potential as a novel therapeutic agent against certain cancers.

Antimicrobial Activity

Research on related compounds demonstrated significant inhibition of bacterial growth, indicating that modifications to the benzene ring can enhance antimicrobial efficacy. Further studies are needed to quantify the specific antimicrobial effects of N-Cyclohexyl 3-bromo-4-fluorobenzamide against various strains.

Mechanism of Action

The mechanism of action of N-Cyclohexyl 3-bromo-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs of N-Cyclohexyl 3-bromo-4-fluorobenzamide, highlighting differences in substituents, molecular weights, and stability:

*Boron-containing analog for Suzuki-Miyaura coupling applications.

Biological Activity

N-Cyclohexyl 3-bromo-4-fluorobenzamide is a synthetic organic compound notable for its unique molecular structure, which includes a cyclohexyl group attached to the nitrogen atom of the amide functional group. The compound features a benzene ring with bromine at the 3-position and fluorine at the 4-position, contributing to its distinct chemical and biological properties. This article reviews the biological activity of N-Cyclohexyl 3-bromo-4-fluorobenzamide, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C13H14BrFNO

- Molecular Weight : Approximately 334.61 g/mol

- Structural Features :

- Bromine and fluorine substituents enhance reactivity.

- The bulky cyclohexyl group influences solubility and biological interactions.

The biological activity of N-Cyclohexyl 3-bromo-4-fluorobenzamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of halogens (bromine and fluorine) facilitates unique interactions such as hydrogen bonding and hydrophobic effects, which can significantly influence its pharmacodynamics.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in disease pathways, particularly in cancer and infectious diseases.

- Receptor Modulation : It has been suggested that N-Cyclohexyl 3-bromo-4-fluorobenzamide may interact with nicotinic acetylcholine receptors (nAChRs), potentially influencing neurotransmitter release and synaptic transmission .

Biological Activity

Research indicates that N-Cyclohexyl 3-bromo-4-fluorobenzamide exhibits notable biological activities, particularly in antimicrobial and anticancer contexts. Initial findings suggest that this compound may interact with proteins involved in signaling pathways, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

Studies have shown that related compounds exhibit significant antimicrobial properties. For instance, derivatives containing halogen substitutions have demonstrated enhanced potency against bacterial strains. The activity of N-Cyclohexyl 3-bromo-4-fluorobenzamide against specific pathogens remains an area for further investigation.

Anticancer Activity

N-Cyclohexyl 3-bromo-4-fluorobenzamide has been explored for its potential as an anticancer agent. Preliminary studies suggest that it may inhibit cell proliferation in various cancer cell lines by interfering with key cellular pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-Cyclohexyl 3-fluorobenzamide | Lacks bromine substitution | Focuses on fluorine's role without halogen enhancement |

| N-Cyclohexyl 3-bromo-4-methoxybenzamide | Contains methoxy group | Different functional group alters biological activity |

| N-Cyclopentyl 3-bromo-4-fluorobenzamide | Cyclopentyl group instead of cyclohexyl | Smaller cyclic structure may affect biological activity |

| 2-Bromo-N-cyclohexyl-5-fluorobenzamide | Different positions for bromine and fluorine | Potentially different pharmacological properties |

Case Studies

- Anticancer Efficacy : A study investigated the effects of N-Cyclohexyl 3-bromo-4-fluorobenzamide on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting potential as a novel therapeutic agent .

- Antimicrobial Activity : Research conducted on related compounds demonstrated significant inhibition of bacterial growth, indicating that modifications to the benzene ring can enhance antimicrobial efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.